molecular formula C17H14O4 B11841950 3-[(2H-1,3-Benzodioxol-5-yl)methyl]-2,3-dihydro-4H-1-benzopyran-4-one CAS No. 94141-38-5

3-[(2H-1,3-Benzodioxol-5-yl)methyl]-2,3-dihydro-4H-1-benzopyran-4-one

Cat. No.: B11841950
CAS No.: 94141-38-5
M. Wt: 282.29 g/mol
InChI Key: BBGWZYRUYJYIGQ-UHFFFAOYSA-N
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Description

3-(Benzo[d][1,3]dioxol-5-ylmethyl)chroman-4-one is a chemical compound that features a chromanone core structure with a benzo[d][1,3]dioxole moiety attached to it. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzo[d][1,3]dioxol-5-ylmethyl)chroman-4-one typically involves the condensation of benzo[d][1,3]dioxole carbaldehyde with a suitable chromanone precursor. This reaction is often catalyzed by acids or bases and may require specific solvents to achieve optimal yields .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Benzo[d][1,3]dioxol-5-ylmethyl)chroman-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce chromanols .

Scientific Research Applications

3-(Benzo[d][1,3]dioxol-5-ylmethyl)chroman-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Benzo[d][1,3]dioxol-5-ylmethyl)chroman-4-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, and other proteins involved in cellular processes.

    Pathways: The compound can modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines: These compounds share the benzo[d][1,3]dioxole moiety and exhibit similar biological activities.

    1-Benzo[d][1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also contain the benzo[d][1,3]dioxole structure and are studied for their anticancer properties.

Uniqueness

3-(Benzo[d][1,3]dioxol-5-ylmethyl)chroman-4-one is unique due to its specific chromanone core structure, which imparts distinct chemical and biological properties

Properties

CAS No.

94141-38-5

Molecular Formula

C17H14O4

Molecular Weight

282.29 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C17H14O4/c18-17-12(9-19-14-4-2-1-3-13(14)17)7-11-5-6-15-16(8-11)21-10-20-15/h1-6,8,12H,7,9-10H2

InChI Key

BBGWZYRUYJYIGQ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)C2=CC=CC=C2O1)CC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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